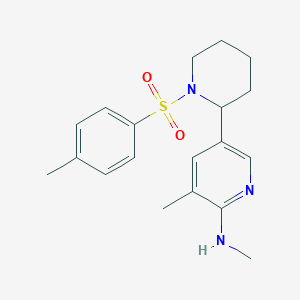

N,3-Dimethyl-5-(1-tosylpiperidin-2-yl)pyridin-2-amine

Description

N,3-Dimethyl-5-(1-tosylpiperidin-2-yl)pyridin-2-amine is a pyridine derivative featuring a 3-methyl substituent and a 5-(1-tosylpiperidin-2-yl) group. The compound’s structure combines a pyridin-2-amine core with a tosyl-protected piperidine ring, conferring unique electronic and steric properties. The tosyl (p-toluenesulfonyl) group enhances stability and modulates reactivity, while the piperidine moiety introduces conformational flexibility.

Properties

Molecular Formula |

C19H25N3O2S |

|---|---|

Molecular Weight |

359.5 g/mol |

IUPAC Name |

N,3-dimethyl-5-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]pyridin-2-amine |

InChI |

InChI=1S/C19H25N3O2S/c1-14-7-9-17(10-8-14)25(23,24)22-11-5-4-6-18(22)16-12-15(2)19(20-3)21-13-16/h7-10,12-13,18H,4-6,11H2,1-3H3,(H,20,21) |

InChI Key |

MZPRVZNULNUUBI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2C3=CN=C(C(=C3)C)NC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,3-Dimethyl-5-(1-tosylpiperidin-2-yl)pyridin-2-amine typically involves multi-step organic reactions. One common approach is to start with the preparation of the tosylpiperidine intermediate, which is then coupled with the pyridine derivative. The reaction conditions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide or tetrahydrofuran. The final step usually involves purification through column chromatography to obtain the desired product in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and minimize impurities. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N,3-Dimethyl-5-(1-tosylpiperidin-2-yl)pyridin-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

Reduction: Reduction reactions using agents such as lithium aluminum hydride can modify the compound’s structure by reducing specific functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

N,3-Dimethyl-5-(1-tosylpiperidin-2-yl)pyridin-2-amine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a ligand in receptor binding studies.

Medicine: Explored for its pharmacological properties, including potential therapeutic effects in treating neurological disorders.

Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N,3-Dimethyl-5-(1-tosylpiperidin-2-yl)pyridin-2-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural and functional differences between the target compound and similar derivatives:

Key Observations :

- Tosylpiperidinyl vs. Dioxaborolan : The target’s tosyl group (electron-withdrawing) contrasts with the dioxaborolan’s boron center, which facilitates cross-coupling reactions .

- Piperidine vs. Piperazine : Piperidine (6-membered, saturated) offers flexibility, while piperazine (6-membered with two nitrogens) enhances basicity and solubility .

- Bicyclic Systems : The methoxypyridinyl derivative (evidence 7) forms a rigid bicyclic structure, favoring π-π stacking but limiting conformational adaptability .

- Pyrimidine Core : Pyrimidine-based analogs (evidence 9) exhibit planar geometries, suitable for intercalation or binding to flat enzyme pockets .

Biological Activity

N,3-Dimethyl-5-(1-tosylpiperidin-2-yl)pyridin-2-amine is a synthetic compound characterized by a pyridine ring substituted with a dimethyl group and a tosylpiperidine moiety. The molecular formula is and the molecular weight is approximately 359.5 g/mol. This compound exhibits significant biological activity due to its structural features, which allow it to interact with various biological targets.

Structural Characteristics

The compound consists of:

- Pyridine Core: A six-membered aromatic ring containing one nitrogen atom.

- Dimethyl Group: Substituted at the nitrogen position, enhancing nucleophilicity.

- Tosylpiperidine Moiety: Enhances solubility and reactivity, making it suitable for diverse applications.

Biological Activity

Research indicates that this compound has potential pharmacological properties. Compounds with similar structures have been studied for their effects on various biological pathways, including:

- Antidepressant Activity: Some derivatives have shown efficacy in treating depression.

- Anticancer Properties: Similar compounds have demonstrated cytotoxic effects against cancer cell lines.

- Antimicrobial Effects: The presence of the tosyl group may enhance antimicrobial activity.

The biological activity of this compound can be attributed to several mechanisms:

- Receptor Binding: Interaction studies may reveal binding affinities to specific receptors (e.g., serotonin or dopamine receptors).

- Enzyme Inhibition: The compound may inhibit certain enzymes involved in metabolic pathways, affecting cellular processes.

Comparative Analysis

A comparison with structurally related compounds highlights the unique aspects of this compound:

| Compound Name | Structure Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| N-Methyl-N-(4-tosylpiperidin-1-yl)acetamide | Tosylpiperidine + Acetamide | Antidepressant | Acetamide moiety |

| 4-(1-Tosylpiperidin-4-yl)morpholine | Tosylpiperidine + Morpholine | Anticancer | Morpholine ring |

| 5-(1-Tosylpiperidin-2-yl)-3-methylisoxazole | Tosylpiperidine + Isoxazole | Antimicrobial | Isoxazole ring |

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds similar to this compound:

- Antidepressant Efficacy: A study published in Journal of Medicinal Chemistry explored the antidepressant potential of pyridine derivatives, highlighting compounds with tosyl groups as promising candidates for further development .

- Cytotoxicity Against Cancer Cells: Research in Cancer Research demonstrated that derivatives featuring piperidine moieties exhibited significant cytotoxic effects on various cancer cell lines .

- Antimicrobial Studies: A recent publication in Antimicrobial Agents and Chemotherapy reported on the enhanced antimicrobial properties of tosyl-substituted compounds against resistant bacterial strains .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.